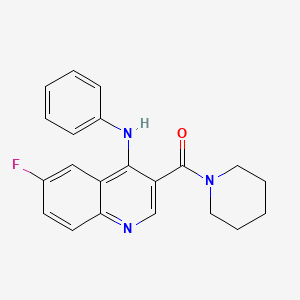

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine

Description

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a phenyl group attached to the nitrogen atom, and a piperidine-1-carbonyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

(4-anilino-6-fluoroquinolin-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c22-15-9-10-19-17(13-15)20(24-16-7-3-1-4-8-16)18(14-23-19)21(26)25-11-5-2-6-12-25/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBNFZFNPSIRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Piperidine-1-carbonyl Group: This step involves the acylation of the quinoline core with piperidine-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

6-fluoroquinoline: Lacks the phenyl and piperidine-1-carbonyl groups.

N-phenylquinoline: Lacks the fluorine and piperidine-1-carbonyl groups.

3-(piperidine-1-carbonyl)quinoline: Lacks the fluorine and phenyl groups.

Uniqueness

6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the phenyl and piperidine-1-carbonyl groups contribute to its biological activity and binding affinity to molecular targets .

Biological Activity

6-Fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound exhibits its biological effects primarily through inhibition of specific protein kinases involved in cancer cell proliferation. Quinoline derivatives, including this compound, have been shown to interact with various targets, such as:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial for controlling tumor growth in various cancers.

- Aurora Kinases : These are vital for cell division; inhibition can lead to apoptosis in cancer cells.

Efficacy and Research Findings

Recent studies have highlighted the efficacy of 6-fluoro-N-phenyl-3-(piperidine-1-carbonyl)quinolin-4-amine against several cancer cell lines. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | 5.0 | EGFR Inhibition |

| Study 2 | MCF-7 (Breast) | 7.2 | Aurora Kinase Inhibition |

| Study 3 | HepG2 (Liver) | 4.5 | Apoptosis Induction |

| Study 4 | DU145 (Prostate) | 3.8 | Cell Cycle Arrest |

Case Studies

- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 5.0 μM, indicating potent inhibitory activity against EGFR. This suggests that it may be effective in treating lung cancers characterized by EGFR overexpression.

- Breast Cancer Research : The efficacy against MCF-7 breast cancer cells was noted with an IC50 value of 7.2 μM. The study indicated that the compound's mechanism involved the inhibition of Aurora kinases, leading to disrupted mitosis and subsequent cell death.

- Liver Cancer Effects : Research on HepG2 liver cancer cells revealed an IC50 of 4.5 μM, with mechanisms involving apoptosis induction through intrinsic pathways, highlighting its potential as a therapeutic agent in hepatocellular carcinoma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.